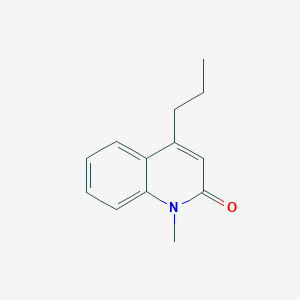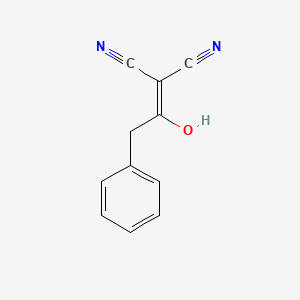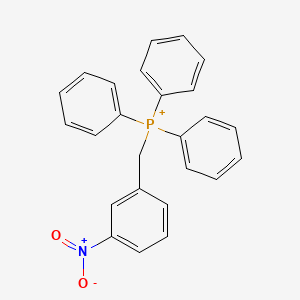
(3-Nitrophenyl)methyl-triphenylphosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitrophenyl)methyl-triphenylphosphanium is an organophosphorus compound that features a triphenylphosphonium group attached to a (3-nitrophenyl)methyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)methyl-triphenylphosphanium typically involves the reaction of triphenylphosphine with a suitable (3-nitrophenyl)methyl halide. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent oxidation. The reaction mixture is often heated to reflux to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming phosphine oxides.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphonium group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products Formed:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: (3-Aminophenyl)methyl-triphenylphosphanium.
Substitution: Various substituted triphenylphosphonium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Nitrophenyl)methyl-triphenylphosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the triphenylphosphonium group.
Medicine: Explored for its potential in drug delivery systems, particularly for targeting drugs to mitochondria.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of (3-Nitrophenyl)methyl-triphenylphosphanium largely depends on its application. In biological systems, the compound’s lipophilic cationic nature allows it to accumulate in mitochondria, where it can exert effects by disrupting mitochondrial function or delivering therapeutic agents. The molecular targets and pathways involved include mitochondrial membranes and associated proteins.
Comparación Con Compuestos Similares
- (4-Methoxy-3-nitrophenyl)methyl-triphenylphosphanium
- (4-Nitrophenyl)methyl-triphenylphosphanium
- (2-Nitrophenyl)methyl-triphenylphosphanium
Comparison: (3-Nitrophenyl)methyl-triphenylphosphanium is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. For example, the (4-methoxy-3-nitrophenyl)methyl-triphenylphosphanium compound has a methoxy group that can affect its electronic properties and reactivity differently compared to the (3-nitrophenyl) derivative.
Propiedades
Fórmula molecular |
C25H21NO2P+ |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(3-nitrophenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H21NO2P/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-19H,20H2/q+1 |
Clave InChI |
BDVNCRCGKMFCMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8544799.png)

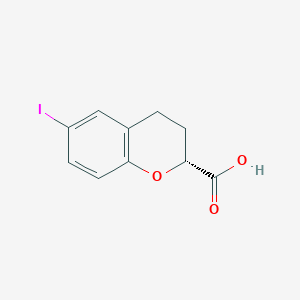


![[3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B8544830.png)
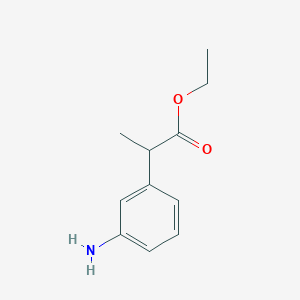
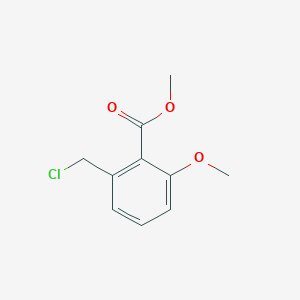
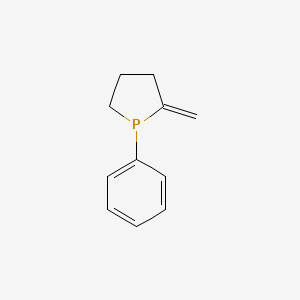
![4-(5-Fluoro-2-methoxyphenyl)-2-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8544858.png)
![Tert-butyl[(9-chloronon-3-YN-1-YL)oxy]dimethylsilane](/img/structure/B8544864.png)
